Receptor Binding Affinity: Aglepristone vs. Endogenous Progesterone
Aglepristone exhibits a 3-fold higher affinity for uterine progesterone receptors in dogs and a 9-fold higher affinity in cats compared to endogenous progesterone, as measured in competitive binding assays [1]. This enhanced affinity enables effective competitive antagonism of progesterone's biological actions at physiological progesterone concentrations.
| Evidence Dimension | Relative binding affinity to uterine progesterone receptor |
|---|---|
| Target Compound Data | 3-fold higher affinity (dog); 9-fold higher affinity (cat) |
| Comparator Or Baseline | Endogenous progesterone (baseline affinity = 1) |
| Quantified Difference | 3x (dog); 9x (cat) |
| Conditions | In vitro competitive binding assay using canine and feline uterine PR |
Why This Matters
This quantifies aglepristone's competitive advantage over the natural ligand, explaining its clinical efficacy in progesterone-dependent conditions.
- [1] Vetpharm. Aglepristone: Pharmacology and Pharmacokinetics. University of Zurich. Available at: https://www.vetpharm.uzh.ch/Wirkstoffe/000000012447/8600_02.html View Source
